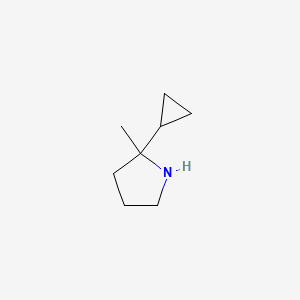
1H-Indole-5-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-acetaldehyde is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-5-acetaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the Fischer indole synthesis or other catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-5-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to indole-5-ethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Indole-5-carboxylic acid.
Reduction: Indole-5-ethanol.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
1H-Indole-5-acetaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole-5-acetaldehyde involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive indole derivatives that interact with enzymes, receptors, and other proteins, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the derivative formed and its biological context .
Comparaison Avec Des Composés Similaires
Indole-3-acetaldehyde: Another indole derivative with similar structural features but differing in the position of the aldehyde group.
Indole-5-carboxaldehyde: Similar structure but with a carboxyl group instead of an acetaldehyde group.
Uniqueness: 1H-Indole-5-acetaldehyde is unique due to its specific position of the aldehyde group on the indole ring, which influences its reactivity and the types of derivatives it can form . This positional difference can lead to distinct biological activities and applications compared to other indole derivatives .
Propriétés
Numéro CAS |
88730-27-2 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(1H-indol-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5-7,11H,4H2 |
Clé InChI |
ZNSNIDUXAIIESZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)

![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)

![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)

